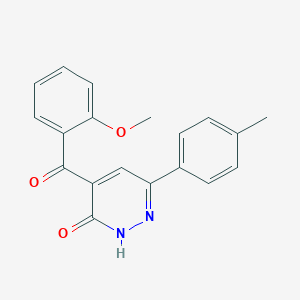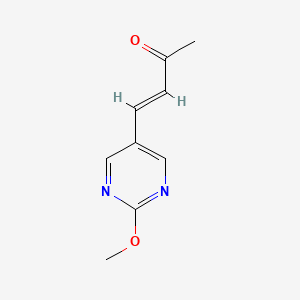
4-(2-Methoxypyrimidin-5-yl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxypyrimidin-5-yl)but-3-en-2-one is a chemical compound with the molecular formula C9H10N2O2 and a molecular weight of 178.188 g/mol It is characterized by a pyrimidine ring substituted with a methoxy group and a butenone side chain
Preparation Methods
The synthesis of 4-(2-Methoxypyrimidin-5-yl)but-3-en-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of 2-methoxypyrimidine-5-carbaldehyde with an appropriate enone precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
4-(2-Methoxypyrimidin-5-yl)but-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The methoxy group on the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(2-Methoxypyrimidin-5-yl)but-3-en-2-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-(2-Methoxypyrimidin-5-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
4-(2-Methoxypyrimidin-5-yl)but-3-en-2-one can be compared with other similar compounds, such as:
4-(2-Hydroxypyrimidin-5-yl)but-3-en-2-one: This compound has a hydroxyl group instead of a methoxy group, which can lead to different chemical reactivity and biological activity.
4-(2-Chloropyrimidin-5-yl)but-3-en-2-one:
4-(2-Methylpyrimidin-5-yl)but-3-en-2-one: The methyl group can affect the compound’s stability and reactivity compared to the methoxy group.
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
(E)-4-(2-methoxypyrimidin-5-yl)but-3-en-2-one |
InChI |
InChI=1S/C9H10N2O2/c1-7(12)3-4-8-5-10-9(13-2)11-6-8/h3-6H,1-2H3/b4-3+ |
InChI Key |
UQZBDNNJNLDMKO-ONEGZZNKSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=CN=C(N=C1)OC |
Canonical SMILES |
CC(=O)C=CC1=CN=C(N=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


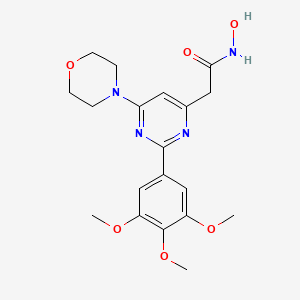

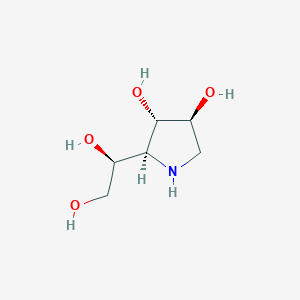
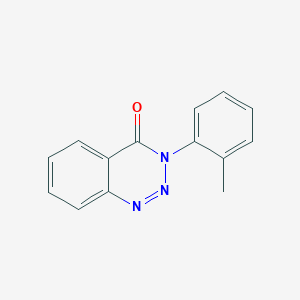

![1-Methyl-5-phenyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B12922200.png)
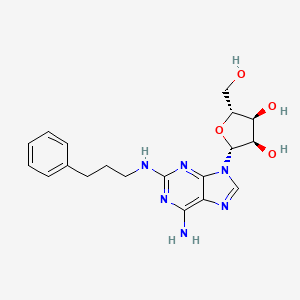
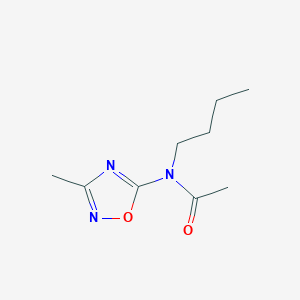
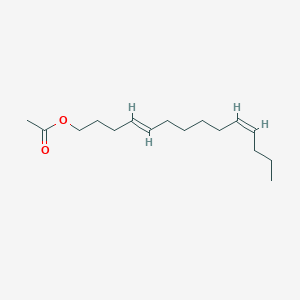
![7-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12922216.png)
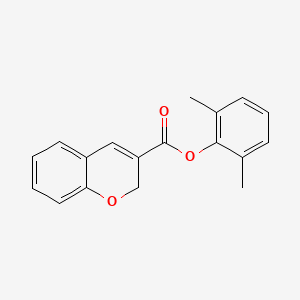

![N-[2,2,2-Trichloro-1-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B12922254.png)
